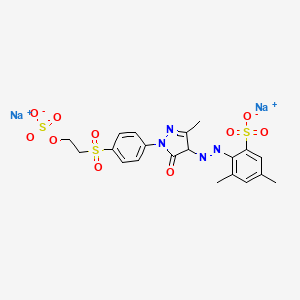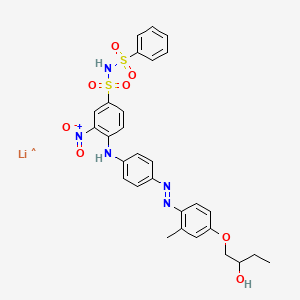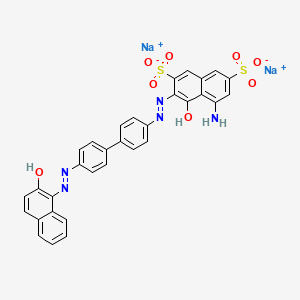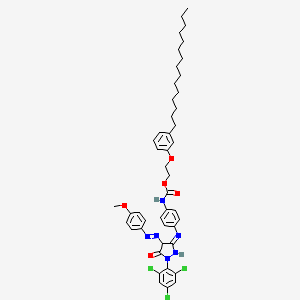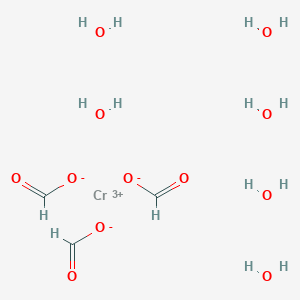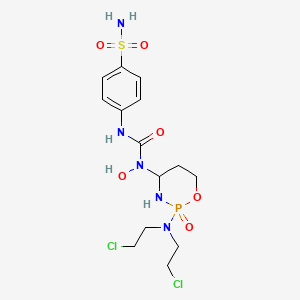
3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is a derivative of phenoxazine and is often used as a dye in biological and chemical research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting o-substituted toluidines with 4-amino-N,N-dimethylaniline under specific conditions such as a temperature of 95°C, pH 4.5, and a reaction time of 8 hours . This method is efficient, economical, and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other phenoxazine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted phenoxazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, which can have different functional groups attached to the phenoxazine core.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in histological staining and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for various industrial applications
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to nucleic acids and proteins, altering their structure and function. This interaction is often utilized in staining techniques to visualize cellular components. The exact molecular targets and pathways involved depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azure A: Another phenoxazine derivative used in similar applications.
Toluidine Blue O: A related compound used in histological staining and as a dye
Methylene Blue: Widely used in biological staining and as a redox indicator.
Uniqueness
3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
74447-68-0 |
|---|---|
Molekularformel |
C16H18N3O.Cl C16H18ClN3O |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
(7-amino-2,8-dimethylphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H17N3O.ClH/c1-9-5-12-15(7-11(9)17)20-16-8-14(19(3)4)10(2)6-13(16)18-12;/h5-8,17H,1-4H3;1H |
InChI-Schlüssel |
KMWCDTHVCUEIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)OC3=CC(=[N+](C)C)C(=CC3=N2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



